3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[c]chromen-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen-6-one core.
Introduction of the 2-methoxybenzyl group: This step involves the reaction of the benzo[c]chromen-6-one core with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the desired product.
Methylation: The final step involves the methylation of the hydroxyl group using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Interacting with cellular receptors to modulate signaling pathways.
Inhibiting enzymes: Inhibiting the activity of enzymes involved in disease processes.
Modulating gene expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one: Similar structure but with a different substitution pattern, leading to different biological activities.
8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one: Another derivative with variations in the substitution pattern, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C22H18O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]-1-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H18O4/c1-14-11-16(25-13-15-7-3-6-10-19(15)24-2)12-20-21(14)17-8-4-5-9-18(17)22(23)26-20/h3-12H,13H2,1-2H3 |
InChI Key |
MOUZZKSALSLSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=CC=C4OC |
Origin of Product |
United States |
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